molecular formula C14H22OSi B14261475 2-Phenyl-1-(triethylsilyl)ethan-1-one CAS No. 160463-53-6

2-Phenyl-1-(triethylsilyl)ethan-1-one

Cat. No.: B14261475
CAS No.: 160463-53-6
M. Wt: 234.41 g/mol
InChI Key: FCFQPLUDPJZNJQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(triethylsilyl)ethan-1-one is an organosilicon compound characterized by the presence of a phenyl group and a triethylsilyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(triethylsilyl)ethan-1-one typically involves the reaction of phenylacetylene with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired ethanone compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(triethylsilyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-1-(triethylsilyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(triethylsilyl)ethan-1-one involves its interaction with specific molecular targets. The triethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(trimethylsilyl)ethan-1-one
  • 2-Phenyl-1-(triisopropylsilyl)ethan-1-one
  • 2-Phenyl-1-(tert-butyldimethylsilyl)ethan-1-one

Uniqueness

2-Phenyl-1-(triethylsilyl)ethan-1-one is unique due to the specific steric and electronic effects imparted by the triethylsilyl group. This makes it distinct in terms of reactivity and stability compared to other similar compounds .

Properties

CAS No.

160463-53-6

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

2-phenyl-1-triethylsilylethanone

InChI

InChI=1S/C14H22OSi/c1-4-16(5-2,6-3)14(15)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

FCFQPLUDPJZNJQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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